Miglyol 840

Injectable excipient Viscosity comparison Subcutaneous drug delivery

Miglyol 840 is a propylene glycol diester (not a glycerol-based MCT like Miglyol 812 N) with significantly lower viscosity and higher spreading coefficient—making it irreplaceable in low-viscosity injectables (SC/IM), transdermal binary systems with ethanol, veterinary pour-on/spot-on formulations, and non-aqueous ethyl cellulose gels for hydrolysis-sensitive APIs. GMP-manufactured with a 36-month shelf life. Choose Miglyol 840 when formulation performance depends on rapid spreading, permeation enhancement, and low injection force.

Molecular Formula C39H80O10
Molecular Weight 709.0 g/mol
CAS No. 77466-09-2
Cat. No. B3283889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMiglyol 840
CAS77466-09-2
Molecular FormulaC39H80O10
Molecular Weight709.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)O.CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.CC(CO)O
InChIInChI=1S/2C10H20O2.2C8H16O2.C3H8O2/c2*1-2-3-4-5-6-7-8-9-10(11)12;2*1-2-3-4-5-6-7-8(9)10;1-3(5)2-4/h2*2-9H2,1H3,(H,11,12);2*2-7H2,1H3,(H,9,10);3-5H,2H2,1H3
InChIKeyPWEOPMBMTXREGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Miglyol 840 (CAS 77466-09-2) Procurement Guide: Propylene Glycol Dicaprylate/Dicaprate for Pharmaceutical Formulation


Miglyol 840 (CAS 77466-09-2) is a propylene glycol diester of saturated vegetable fatty acids with chain lengths of C8 (caprylic) and C10 (capric), supplied as a clear, colorless, low-viscosity liquid [1]. It is primarily used as a carrier oil, solubilizer, and permeation enhancer in pharmaceutical formulations including injectables, transdermal systems, and topical products . Its molecular structure, based on propylene glycol rather than glycerol as the alcohol component, fundamentally distinguishes it from medium-chain triglyceride (MCT) oils such as Miglyol 812 N and Miglyol 810 N .

Why Miglyol 840 Cannot Be Substituted with MCT Oils (Miglyol 812 N) in Critical Formulations


Despite being categorized as a medium-chain lipid excipient, Miglyol 840 is chemically distinct from glycerol-based MCT oils such as Miglyol 812 N and Miglyol 810 N. Miglyol 840 is a propylene glycol diester, whereas Miglyol 812 N is a triglyceride (glycerol esterified with three fatty acid chains) . This structural difference produces quantifiably divergent physicochemical properties, most notably a substantially lower viscosity and higher spreading coefficient . Consequently, Miglyol 840 cannot be substituted with Miglyol 812 N in formulations where low-viscosity, high-spreadability carrier oils are required, such as subcutaneous injections, pour-on veterinary formulations, and transdermal delivery systems where permeation enhancement is critical .

Miglyol 840 Quantitative Performance Evidence: Viscosity, Oxidative Stability, and Permeation Enhancement


Miglyol 840 vs. Miglyol 812 N: Lower Viscosity and Higher Spreading Coefficient for Injectable Formulations

Miglyol 840 exhibits extremely low viscosity compared to glycerol-based MCT oils such as Miglyol 812 N. Miglyol 840 is a higher spreading oil based on propylene glycol as the alcohol component, whereas Miglyol 810 N and Miglyol 812 N are medium spreading oils based on glycerol . This property is critical for injectable formulations where low-viscosity carriers are required for subcutaneous administration [1].

Injectable excipient Viscosity comparison Subcutaneous drug delivery

Miglyol 840 Oxidative Stability: Rancimat Testing Confirms 36-Month Shelf Life

Repeated Rancimat tests demonstrate that Miglyol 840 possesses very high stability against thermal and oxidative stress compared to other oils typically used in pharmaceutical applications [1]. The product is confirmed to have a shelf life of at least 36 months when stored in sealed, dry, light-protected containers at temperatures below 25°C [2].

Oxidative stability Rancimat test Shelf life

Miglyol 840-Ethanol Binary System: 24-Hour Skin Irritation Study Shows No Local Reaction

A human volunteer study evaluated the local irritation potential of Miglyol 840 in binary systems with ethanol. No local irritation (erythema or edema) was observed over a 24-hour period among four human volunteers wearing patches containing ethanol:Miglyol 840 at ratios of 20:80 or 40:60 [1].

Skin irritation Transdermal safety Binary vehicle

Miglyol 840-Ethanol Binary System: Enhanced Skin Permeation of Doxycycline vs. Ethanol Alone

In vitro permeation studies using excised full-thickness human skin demonstrated that doxycycline permeated to a higher degree from ethanolic vehicles containing Miglyol 840 than from ethanol alone. The flux across full-thickness skin was highest from a 2:1 ethanol:Miglyol 840 vehicle, achieving 2.41 µg cm⁻² h⁻¹, sufficient to deliver 282 µg L⁻¹ using a 30 cm² application area [1].

Transdermal permeation Doxycycline delivery Flux comparison

Miglyol 840-Ethanol Binary System: Multi-Drug Permeation Enhancement Across Human and Mouse Skin

In a systematic study across five transdermal drug candidates (tetrahydroaminoacridine, diltiazem, atenolol, tazifylline, and hydrocortisone), Miglyol 840 in binary systems with ethanol markedly improved in vitro skin permeation rates compared to ethanol or Miglyol 840 alone across both human and hairless mouse skin [1]. The enhancement was attributed primarily to increased drug solubility in the binary vehicle [1].

Transdermal permeation Permeation enhancer Multi-drug study

Miglyol 840 Non-Aqueous Gel: Stabilization of Hydrolysis-Prone Prodrug C2E5 and Enhanced In Vivo Decorporation

In a preclinical study, a non-aqueous gel matrix composed of ethyl cellulose and Miglyol 840 was successfully employed to stabilize C2E5, a hydrolysis-prone DTPA prodrug, which had previously experienced rapid degradation in cream matrices and phase separation in hydrocarbon ointments [1]. In a rodent 241Am wound contamination model at 200 mg C2E5/kg, the Miglyol 840 gel formulation achieved enhanced decorporation over no-treatment control: 142% enhancement in total decorporation, 181% enhancement in urinary decorporation, and 86% enhancement in fecal decorporation [1].

Prodrug stabilization Non-aqueous gel Radionuclide decorporation

Miglyol 840 Recommended Application Scenarios Based on Quantitative Evidence


Subcutaneous and Intramuscular Injectable Formulations for Poorly Soluble APIs

Miglyol 840 is ideally suited as a carrier oil for injectable formulations requiring low-viscosity vehicles. Its extremely low viscosity and high spreading coefficient, derived from its propylene glycol diester structure rather than glycerol-based MCTs , make it particularly appropriate for subcutaneous (SC) and intramuscular (IM) injections where ease of injection and controlled absorption are critical . The product's 36-month shelf life and GMP-certified manufacturing support long-term pharmaceutical development and commercial manufacturing [1].

Transdermal Delivery Systems with Ethanol as Co-Solvent for Enhanced Permeation

Based on quantitative permeation data, Miglyol 840 in binary systems with ethanol (2:1 or 1:1 ethanol:Miglyol 840 ratios) should be selected for transdermal formulations of lipophilic drugs requiring enhanced skin permeation. Studies demonstrate flux values of 2.41 µg cm⁻² h⁻¹ for doxycycline across human skin [2], and permeation enhancement across five diverse drug candidates including tetrahydroaminoacridine, diltiazem, atenolol, tazifylline, and hydrocortisone [3]. The ethanol:Miglyol 840 binary system (20:80 and 40:60) also demonstrated no local irritation in human volunteers [3].

Veterinary Pour-On and Spot-On Formulations for Parasite Control

Miglyol 840 is specifically recommended for veterinary pour-on and spot-on formulations due to its excellent spreading effect on animal skin and coat . It is an approved ingredient in formulations containing active ingredients such as ivermectin, imidacloprid, and permethrin for treatment against insects and internal/external parasites . The low-viscosity profile enables uniform spreading across the animal's surface, enhancing drug distribution and absorption .

Non-Aqueous Gel Matrices for Stabilizing Hydrolysis-Sensitive Prodrugs

For prodrugs or active pharmaceutical ingredients that are susceptible to hydrolysis or require protection from aqueous degradation, Miglyol 840 combined with ethyl cellulose forms a stable non-aqueous gel matrix. This formulation approach was successfully validated in a rodent wound contamination model, achieving 142% enhanced decorporation over control [4]. Miglyol 840 should be selected over aqueous vehicles or hydrocarbon ointments when chemical stability in the formulation matrix is a critical quality attribute.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Miglyol 840

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.